2-Furoyl chloride

Solvolysis kinetics Electrophilicity Acyl chloride reactivity

2-Furoyl chloride (furan-2-carbonyl chloride) is a heteroaromatic acyl chloride characterized by a furan ring bearing an acyl chloride group at the 2-position. This structural motif confers distinct electronic properties and reactivity patterns compared to both aromatic (e.g., benzoyl chloride) and other heteroaromatic (e.g., 2-thenoyl chloride) acyl chlorides.

Molecular Formula C5H3ClO2
Molecular Weight 130.53 g/mol
CAS No. 527-69-5
Cat. No. B032585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Furoyl chloride
CAS527-69-5
Synonyms2-Furancarbonyl Chloride;  2-Furoyl Chloride;  2-(Chlorocarbonyl)furan;  2-(Chloroformyl)furan;  2-Furancarboxylic Acid Chloride;  2-Furanoic Acid Chloride;  2-Furanoyl Chloride;  2-Furanylcarbonyl Chloride;  2-Furoic Acid Chloride;  2-Furoic Chloride;  2-Fury
Molecular FormulaC5H3ClO2
Molecular Weight130.53 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=O)Cl
InChIInChI=1S/C5H3ClO2/c6-5(7)4-2-1-3-8-4/h1-3H
InChIKeyOFTKFKYVSBNYEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Furoyl Chloride (CAS 527-69-5) Technical Baseline: Acylation Reactivity and Comparative Differentiation


2-Furoyl chloride (furan-2-carbonyl chloride) is a heteroaromatic acyl chloride characterized by a furan ring bearing an acyl chloride group at the 2-position [1]. This structural motif confers distinct electronic properties and reactivity patterns compared to both aromatic (e.g., benzoyl chloride) and other heteroaromatic (e.g., 2-thenoyl chloride) acyl chlorides [2].

Why 2-Furoyl Chloride (527-69-5) Cannot Be Replaced by Generic Acyl Chlorides: Critical Selectivity Implications


The furan ring in 2-furoyl chloride imparts a unique combination of electron-withdrawing inductive effects and electron-donating resonance contributions, fundamentally altering its electrophilicity, solvolytic stability, and photochemical behavior compared to benzoyl chloride or 2-thenoyl chloride [1]. Substituting 2-furoyl chloride with an alternative acyl chloride—even a closely related heteroaromatic analog—will alter reaction rates, selectivity, and product profiles in acylation reactions [2]. Furthermore, the 2-positional isomer (2-furoyl chloride) exhibits distinct conformational and electronic properties compared to the 3-furoyl chloride isomer, with a higher rotational barrier (40.40 kJ/mol) and different conformational preference [3].

Quantitative Differentiation of 2-Furoyl Chloride (527-69-5): Comparative Performance Data vs. Benzoyl and 2-Thenoyl Chlorides


Solvolytic Reactivity Ranking: 2-Furoyl Chloride vs. 2-Thenoyl Chloride vs. Benzoyl Chloride

Kinetic studies of solvolysis in binary solvent mixtures establish a clear reactivity order: benzoyl chloride > 2-thenoyl chloride > 2-furoyl chloride [1]. The reduced reaction rate of 2-furoyl chloride is attributed to the stronger electron-withdrawing nature of the furan ring, which impedes bond cleavage in the dissociative transition state [1].

Solvolysis kinetics Electrophilicity Acyl chloride reactivity

Photodissociation Pathway Divergence: Absence of HCl Channel in 2-Furoyl Chloride at 235 nm

At 235 nm UV excitation, benzoyl chloride undergoes C-Cl bond scission and also produces an HCl molecular channel [1]. In contrast, 2-furoyl chloride does not produce HCl under identical excitation conditions; this is attributed to an energy constraint that prevents HCl formation [1].

Photochemistry Photodissociation dynamics UV excitation

Relative Acylation Activity in Friedel-Crafts Furoylation: Competitive Reactions with Benzoyl Chloride

In competitive acylation reactions of alkylbenzenes catalyzed by FeCl3, 2-furoyl chloride exhibits higher activity than benzoyl chloride when small amounts of catalyst are present [1]. This reverses the relative reactivity observed in solvolytic studies and underscores the importance of reaction context (catalytic vs. uncatalyzed) in reactivity assessment.

Friedel-Crafts acylation Electrophilic aromatic substitution Catalytic activity

Ocular Irritancy Comparison: 2-Furoyl Chloride vs. Benzoyl Chloride

2-Furoyl chloride is documented to be more irritating to the eyes than benzoyl chloride [1]. This enhanced lachrymatory effect is a critical differentiator for handling protocols and facility safety design when selecting between these acylating agents.

Safety profile Lachrymator potency Occupational health

5-Position Substituent Effects on Reactivity of 2-Furoyl Chloride Derivatives

Comparative examination of 5-substituted 2-furoyl chlorides (5-nitro-, 5-bromo-, unsubstituted, and 5-methyl-) in Friedel-Crafts ketone synthesis revealed a reactivity order of approximately: methyl > bromo > hydrogen > nitro [1]. This places unsubstituted 2-furoyl chloride at an intermediate position in the reactivity spectrum, offering a balanced reactivity profile that avoids the extremes of the highly reactive methyl derivative or the sluggish nitro derivative.

Structure-activity relationship Heterocyclic reactivity Substituent effects

Conformational Preference and Rotational Barrier: 2-Furoyl Chloride vs. 3-Furoyl Chloride

DFT calculations (B3LYP/6-311++G(d,p)) predict that 2-furoyl chloride exists predominantly in the cis conformation, with a cis-trans rotational barrier of 40.40 kJ/mol [1]. In contrast, 3-furoyl chloride prefers the trans conformation and has a lower rotational barrier of 30.17 kJ/mol [1]. This conformational rigidity of 2-furoyl chloride may influence its approach trajectory in nucleophilic acyl substitution and its packing in solid-state derivatives.

Conformational analysis DFT calculations Isomer differentiation

Best-Fit Application Scenarios for 2-Furoyl Chloride (527-69-5) Based on Comparative Evidence


Synthesis of Mometasone Furoate and Related Corticosteroid Prodrugs

2-Furoyl chloride is the established acylating agent for introducing the furoate ester moiety in mometasone furoate, a widely used anti-inflammatory corticosteroid prodrug [1]. The furan ring contributes to the pharmacological profile of the final drug substance, and substitution with an alternative acyl chloride would yield a different ester with potentially altered pharmacokinetics and therapeutic efficacy. The enhanced lachrymatory property of 2-furoyl chloride relative to benzoyl chloride necessitates appropriate handling, but the compound's established use in this pharmaceutical synthesis is supported by its unique reactivity profile [1].

Palladium-Catalyzed Furylation of Activated Alkenes

In palladium-catalyzed coupling reactions with activated alkenes, 2-furoyl chloride undergoes efficient decarbonylative furylation to yield 2-furylated alkenes [1]. While 2-thenoyl chloride can participate in analogous reactions, the choice between furan and thiophene heterocycles depends on the desired electronic properties of the product. The kinetic and photochemical distinctions between 2-furoyl chloride and its analogs provide a basis for selecting the furan system when UV transparency or specific solvolytic behavior is required [2].

Friedel-Crafts Acylation for Furoyl Ketone Synthesis

2-Furoyl chloride demonstrates higher activity than benzoyl chloride in FeCl3-catalyzed Friedel-Crafts acylation of alkylbenzenes, making it the preferred electrophile for introducing the furoyl group into aromatic substrates [1]. This reactivity advantage is catalyst-dependent, underscoring the importance of matching the acyl chloride to the specific catalytic conditions. When a less reactive acyl chloride is required, the 5-nitro-2-furoyl chloride derivative offers reduced activity, while the 5-methyl analog provides enhanced reactivity [2].

Heterocyclic Building Block for 1,3,4-Oxadiazole Derivatives

2-Furoyl chloride serves as an acylating agent in the synthesis of furan-containing 1,3,4-oxadiazoles, compounds with demonstrated antioxidant activity [1]. In this application, 2-furoyl chloride is used interchangeably with benzoyl chloride to introduce either a furoyl or benzoyl moiety onto hydrazide intermediates, allowing for structure-activity relationship studies that compare the effects of the heteroaromatic furan ring versus the aromatic phenyl ring on biological activity [1].

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